molecular formula C17H16N2O3S B5505062 6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No. B5505062
M. Wt: 328.4 g/mol
InChI Key: GMQFMUYCZWQDSX-UHFFFAOYSA-N
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Description

This compound belongs to a class of compounds that includes various derivatives of pyrano[2,3-d]pyrimidine diones, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse chemical and physical properties, and their synthesis is often of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves alkylation, condensation, or other organic reactions. For instance, Kvasha et al. (2004) reported the methylation of similar dipyrimidine diones to obtain dimethyl derivatives (Kvasha et al., 2004). Asiri and Khan (2010) described the synthesis of a compound by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde (Asiri & Khan, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically carried out using techniques like IR, NMR, and X-ray crystallography. For instance, Avasthi et al. (2002) studied the molecular structures of isomeric pyrazolo[3,4-d]pyrimidines, revealing how substitutions affect dimerization and molecular interactions (Avasthi et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can vary depending on the functional groups present. Dryhurst (1976) investigated the electrochemical oxidation of a similar pyrimidine dione, showing multiple reaction pathways and oxidation products (Dryhurst, 1976).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be deduced from their molecular structure and functional groups. However, specific studies on the physical properties of this exact compound were not found in the retrieved papers.

Chemical Properties Analysis

The chemical properties, like reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are often explored in the context of their use in organic synthesis and potential applications in various fields. For example, Majumdar et al. (1997) explored the regioselective synthesis of pyrimidine diones, which is crucial for understanding their chemical behavior (Majumdar & Das, 1997).

Scientific Research Applications

  • Synthesis and Chemical Reactions : Research has been conducted on the synthesis of various derivatives of thieno[2,3-d]pyrimidine, exploring different synthesis methods and reactions. For instance, Abdel-fattah et al. (1998) described a facile synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines, highlighting the one-pot synthesis approach and the potential formation of new ring systems (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998). Similarly, El-Gazzar et al. (2006) focused on the synthesis of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, which are noted for their high biological activities (El-Gazzar, Hussein, & Aly, 2006).

  • Biological and Pharmacological Activities : Various studies have investigated the biological and pharmacological activities of thieno[2,3-d]pyrimidine derivatives. Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited significant antibacterial and antifungal properties (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014). Guo et al. (2003) studied thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists for treating reproductive diseases, highlighting their potential therapeutic applications (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

  • Material Science and Photophysical Properties : In the field of materials science, Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, studying their photophysical properties and potential application as pH sensors. This research demonstrated the versatility of pyrimidine derivatives in developing novel materials with specific functionalities (Yan, Meng, Li, Ge, & Lu, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and the system it’s interacting with. Without specific information, it’s hard to say what the mechanism of action of this compound would be .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Without specific information on this compound, it’s hard to say what the safety and hazards would be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activities, it could be studied further for potential use in medicine or other fields .

properties

IUPAC Name

12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(2)8-11-12(9-22-17)23-14-13(11)15(20)19(16(21)18-14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQFMUYCZWQDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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